molecular formula C12H7F3N4OS B2383605 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide CAS No. 2034583-37-2

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide

Cat. No.: B2383605
CAS No.: 2034583-37-2
M. Wt: 312.27
InChI Key: CUIWYYXXTQONOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide is a sophisticated heterocyclic compound designed for advanced research applications, particularly in the field of targeted cancer therapy and enzymology. This chemical entity is built around the pyrazolo[1,5-a]pyrimidine (PP) core, a privileged scaffold in medicinal chemistry known for its rigid, planar structure that enables high-affinity interactions with the ATP-binding sites of various protein kinases . The strategic incorporation of a trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring and a thiophene-3-carboxamide moiety at the 6-position enhances the molecule's lipophilicity, metabolic stability, and binding potential, making it a promising candidate for the development of protein kinase inhibitors (PKIs) . The primary research value of this compound lies in its potential to act as a potent and selective inhibitor of key kinases involved in oncogenic signaling pathways. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity against a diverse range of kinases, including CK2, EGFR, B-Raf, MEK, and CDKs, which are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The mechanism of action typically involves competitive inhibition at the ATP-binding site, thereby disrupting the phosphorylation processes that are critical for cancer cell proliferation, survival, and metastasis . The specific substitution pattern on this compound is designed to optimize these interactions, and its structural features are conducive to structure-activity relationship (SAR) studies, allowing researchers to further fine-tune selectivity and potency . This product is supplied for non-human research applications only. It is intended for use in in vitro biochemical assays, cell-based screening, and other preclinical research to investigate its pharmacokinetic properties, efficacy, and mechanism of action. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound as a critical tool to probe dysregulated kinase pathways, develop new targeted cancer therapies, and overcome challenges of drug resistance in oncology.

Properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4OS/c13-12(14,15)9-3-10-16-4-8(5-19(10)18-9)17-11(20)7-1-2-21-6-7/h1-6H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWYYXXTQONOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide. These compounds have shown significant activity against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential as a targeted cancer therapy agent .
  • Case Study : In a study by Dawood et al., derivatives similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and A549, with IC50 values ranging from 7.01 µM to 14.31 µM .

Enzyme Inhibition

This compound exhibits inhibitory effects on several key enzymes involved in cellular processes:

  • Cyclin-dependent Kinases (CDKs) : Compounds within this class have been evaluated for their ability to inhibit CDK2, which plays a crucial role in cell cycle regulation. Some derivatives have shown potent inhibition with IC50 values as low as 25 nM .
  • Topoisomerase Inhibition : The compound has also been assessed for its potential to inhibit topoisomerase IIa, an enzyme critical for DNA replication and transcription. This inhibition can lead to increased DNA damage in rapidly dividing cancer cells .

Anti-inflammatory Properties

Beyond anticancer activity, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Antiviral Activity

Emerging studies suggest that some derivatives may possess antiviral properties. For example, certain thiophene-based compounds have shown efficacy against viral infections by interfering with viral replication mechanisms .

Data Tables and Comparative Analysis

Compound Target IC50 (µM) Activity Type
This compoundAurora-A Kinase0.067Anticancer
Similar Derivative ACDK225Anticancer
Similar Derivative BTopoisomerase IIa7.01 - 14.31Anticancer
Thiophene Derivative CViral ReplicationEC50 = 30.57Antiviral

Comparison with Similar Compounds

Key Findings and Implications

In contrast, the thiadiazolo[3,2-a]pyrimidine () introduces additional sulfur atoms, which may alter redox properties and solubility . The pyrazole-quinazoline hybrids () demonstrate that fused heterocycles can enhance antimicrobial activity, suggesting that the target compound’s pyrazolo-pyrimidine core could be optimized for similar applications .

Substituent Impact: Trifluoromethyl vs. Thiophene-carboxamide vs. Diaryl-carboxamide: The thiophene ring in the target compound may enhance π-π interactions compared to the bulkier diaryl groups in ’s analog, possibly increasing selectivity for hydrophobic binding sites.

Biological Activity :

  • highlights that carboxamide-linked hydrazones exhibit antimicrobial activity against plant pathogens. While the target compound lacks a hydrazone group, its thiophene-carboxamide moiety could similarly interact with microbial enzymes, warranting further testing .

Biological Activity

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide, commonly referred to as PHTPP, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core , which contribute to its unique properties. The structure can be represented as follows:

N 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 6 yl thiophene 3 carboxamide\text{N 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 6 yl thiophene 3 carboxamide}

This structural configuration enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

PHTPP primarily acts as a selective estrogen receptor β (ERβ) full agonist. Its mechanism involves binding to the estrogen receptor, leading to downstream effects that influence cellular proliferation and apoptosis in various cancer cell lines. The compound has shown potential in modulating pathways associated with cancer progression and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of PHTPP. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For example:

  • MCF7 (breast cancer) : IC50 values indicate effective inhibition of cell growth.
  • NCI-H460 (lung cancer) : The compound exhibited notable antiproliferative activity.

Table 1 summarizes the cytotoxic effects of PHTPP on various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF73.79
NCI-H46012.50
A54926.00

Enzymatic Inhibition

PHTPP also demonstrates enzymatic inhibitory activity . It has been reported to inhibit key kinases involved in cancer signaling pathways:

  • Aurora-A kinase : IC50 = 0.067 µM
  • CDK2 : IC50 = 25 nM

These findings suggest that PHTPP may serve as a lead compound for developing targeted therapies against specific cancers.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study investigated the effects of PHTPP on various cancer cell lines, revealing that it induces apoptosis and inhibits cell cycle progression. The results indicated that treatment with PHTPP leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Mechanistic Insights :
    Molecular docking studies have provided insights into the binding affinity of PHTPP with ERβ, highlighting its potential to modulate estrogen-mediated signaling pathways effectively.
  • Comparative Studies :
    Comparative analyses with other pyrazolo[1,5-a]pyrimidine derivatives showed that PHTPP possesses superior selectivity for ERβ compared to other compounds in the same class, suggesting a unique therapeutic profile.

Q & A

Basic: What are the common synthetic routes for N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Pyrazolo[1,5-a]pyrimidine cores are formed via cyclocondensation of aminopyrazoles with β-ketoesters or aldehydes under acidic conditions .
  • Functionalization : The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, often using catalysts like Pd(PPh₃)₄ to enhance regioselectivity .
  • Amidation : Thiophene-3-carboxamide is coupled to the pyrimidine core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during amidation reduce racemization, while higher temperatures (80–100°C) accelerate cyclocondensation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while toluene enhances Friedel-Crafts alkylation efficiency .
  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) improve trifluoromethylation efficiency. Use 10 mol% catalyst loading for cross-coupling steps .
  • Work-Up Protocols : Sequential extraction with ethyl acetate and brine minimizes residual catalysts. Final purification via recrystallization (MeOH/H₂O) enhances crystallinity .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core and trifluoromethyl group positioning. ¹⁹F NMR verifies CF₃ integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for Cl/Br-containing analogs .
  • IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) confirm functional groups .

Advanced: How should researchers analyze contradictory spectral data when characterizing derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrimidine protons) and assign coupling pathways .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo vs. imidazo fusion) by determining crystal structures .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

Basic: What are the key functional groups influencing bioactivity?

Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS targets .
  • Thiophene-3-carboxamide : Acts as a hydrogen-bond acceptor, improving binding affinity to kinase ATP pockets (e.g., VEGF, TSPO) .
  • Pyrazolo[1,5-a]pyrimidine Core : Mimics purine scaffolds, enabling competitive inhibition of enzymes like phosphodiesterases .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Answer:

  • Substituent Variation : Synthesize analogs with substituents at C-2 (thiophene), C-5 (CF₃), and C-7 (pyrimidine) to map steric/electronic effects .
  • Bioassays : Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) or ADP-Glo™ assays .
  • Molecular Docking : Align analogs in crystal structures (PDB: 4ASD) to identify key interactions (e.g., π-π stacking with Phe residues) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

Answer:

  • Rodent Models : Administer analogs (5–10 mg/kg IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5–24 h post-dose for LC-MS/MS analysis of t₁/₂ and AUC .
  • Tissue Distribution : Radiolabel compounds (e.g., ¹⁸F-6b) for PET imaging to assess brain penetration or tumor uptake in xenograft models .
  • Metabolite ID : Use hepatocyte incubations (human/rat) with UPLC-QTOF to detect phase I/II metabolites .

Basic: How to assess stability under different pH conditions?

Answer:

  • Buffer Solutions : Incubate compound (1 mg/mL) in PBS (pH 7.4), HCl (pH 1.2), and NaOH (pH 10) at 37°C for 24 h .
  • HPLC Monitoring : Quantify degradation products using a C18 column (ACN/H₂O gradient). CF₃ groups typically enhance stability at acidic pH .

Advanced: What strategies mitigate solubility issues in biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to solubilize lipophilic analogs in cell culture media .
  • Prodrug Design : Introduce phosphate esters or PEGylated moieties at the carboxamide group to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in in vivo studies .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo studies?

Answer:

  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high protein binding (>95%) may reduce in vivo efficacy despite potent in vitro activity .
  • Metabolic Stability : Compare hepatic extraction ratios (rat/human microsomes). Rapid metabolism (Cl₋int > 30 mL/min/kg) can explain poor in vivo exposure .
  • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify polypharmacology contributing to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.